テトラドデシルアンモニウムブロミド

説明

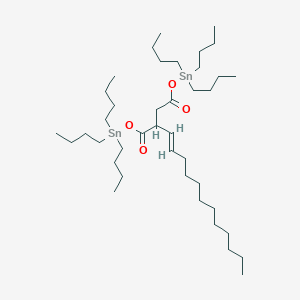

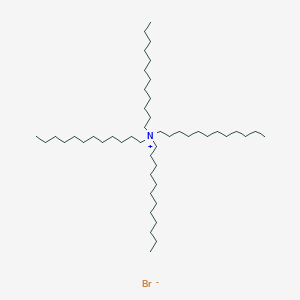

Tetradodecylammonium bromide, also known as tetralaurylammonium bromide, is a quaternary ammonium salt. It consists of a positively charged nitrogen atom attached to four long alkyl chains, each containing twelve carbon atoms. This compound is commonly used as a surfactant and phase-transfer catalyst due to its ability to facilitate the transfer of reactants between aqueous and organic phases .

科学的研究の応用

界面活性剤

TDABは、長いアルキル鎖に結合した正電荷を持つ窒素原子からなる第四級アンモニウム塩です . その構造から、一般的に界面活性剤として使用されます . 界面活性剤は、2つの液体または液体と固体との間の界面張力を下げる化合物です。界面活性剤は、洗剤、湿潤剤、乳化剤、発泡剤、分散剤として作用することがあります。

相間移動触媒

TDABは相間移動触媒として使用できます . 化学において、相間移動触媒またはPTCとは、反応物が一相から別の相に移動し、そこで反応が起こるのを促進する触媒です。相間移動触媒は、不均一触媒の一種です。イオン反応物は、相間移動触媒がない場合、水相には溶解するが有機相には溶解しないことがよくあります。

エチルロフィンの合成

TDABは、エチルロフィンの合成における相間移動触媒として使用できます . エチルロフィンは、さまざまな化学反応で使用される化学化合物です。

ペロブスカイト太陽電池

TDABは、高性能ペロブスカイト太陽電池の表面被覆層として使用されてきました . TDABの嵩高い性質は、効率的なペロブスカイトパッシベーション層を形成するのに役立ち、太陽電池の性能を高めます .

太陽電池におけるトラップ密度の制御

太陽電池研究の分野では、TDABはペロブスカイト太陽電池におけるトラップ密度を制御するために使用されてきました . TDABでペロブスカイト層を修飾することで、トラップ密度が大幅に低減し、デバイス性能が向上しました .

太陽電池の出力安定化

TDABは、ペロブスカイト太陽電池の出力安定化に使用されてきました . 太陽電池の動作安定化出力は最大電力点で測定され、TDABで修飾されたデバイスは安定性が向上することがわかりました

作用機序

Tetradodecylammonium bromide (TDAB) is a quaternary ammonium salt that plays a significant role in various biochemical processes . This article will delve into the mechanism of action of TDAB, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

TDAB is a surfactant and phase-transfer catalyst . As a surfactant, it reduces surface tension between two liquids or a liquid and a solid, facilitating their interaction. As a phase-transfer catalyst, it enables the migration of a reactant from one phase into another where reaction occurs .

Mode of Action

The mode of action of TDAB is primarily based on its surfactant and phase-transfer catalyst properties . As a surfactant, it alters the properties of water molecules, reducing surface tension and enabling better interaction between different phases of a solution. As a phase-transfer catalyst, it facilitates the transfer of a reactant from one phase to another, thereby enhancing the efficiency of the reaction .

Biochemical Pathways

As a phase-transfer catalyst, it is known to play a role in various chemical reactions, including the synthesis of ethyl-lophine .

Pharmacokinetics

Given its use as a surfactant and phase-transfer catalyst, it is likely to have significant interactions with biological membranes, potentially influencing its absorption and distribution .

Result of Action

The primary result of TDAB’s action is the facilitation of chemical reactions through its role as a phase-transfer catalyst .

Action Environment

The action of TDAB can be influenced by various environmental factors. For instance, the efficiency of its action as a phase-transfer catalyst can be affected by the polarity of the solvent, temperature, and pressure

生化学分析

Biochemical Properties

Tetradodecylammonium bromide has been found to interact with mixed perovskite films in biochemical reactions . The XPS and FTIR analysis validated that Tetradodecylammonium bromide binds to the mixed perovskite through hydrogen bonding .

Cellular Effects

In the context of perovskite solar cells, Tetradodecylammonium bromide has been used as a post-surface modifier to suppress the density of defects from the mixed perovskite film . This modification has shown to enhance the performance of the cells .

Molecular Mechanism

The molecular mechanism of Tetradodecylammonium bromide involves its binding to the mixed perovskite through hydrogen bonding . This interaction forms a capping layer on the surface of the 3D perovskite .

Temporal Effects in Laboratory Settings

Tetradodecylammonium bromide has shown to form a hydrophobic capping surface and safeguards the underlayer perovskite from moisture . As a result, the modified perovskite solar cells have exhibited almost no performance loss after 30 days in air .

準備方法

Synthetic Routes and Reaction Conditions: Tetradodecylammonium bromide can be synthesized through the quaternization of dodecylamine with dodecyl bromide. The reaction typically occurs in an organic solvent such as chloroform or toluene, under reflux conditions. The reaction is as follows:

C12H25NH2+4C12H25Br→[C12H25]4NBr+3HBr

Industrial Production Methods: In industrial settings, the production of tetradodecylammonium bromide involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Types of Reactions:

Substitution Reactions: Tetradodecylammonium bromide can undergo nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

Phase-Transfer Catalysis: It acts as a catalyst in phase-transfer reactions, facilitating the transfer of reactants between immiscible phases.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles include hydroxide ions, cyanide ions, and alkoxide ions.

Conditions: Reactions are typically carried out in biphasic systems with vigorous stirring to ensure efficient phase transfer.

Major Products:

- The major products depend on the nucleophile used. For example, using hydroxide ions would yield tetradodecylammonium hydroxide.

Chemistry:

Phase-Transfer Catalysis: Widely used in organic synthesis to enhance reaction rates and yields.

Surfactant: Employed in the formulation of detergents and emulsifiers.

Biology and Medicine:

Antimicrobial Agent: Exhibits antimicrobial properties, making it useful in disinfectants and antiseptics.

Industry:

Electroplating: Used in the electroplating industry to improve the quality of metal coatings.

Oil Recovery: Applied in enhanced oil recovery processes to improve the extraction of oil from reservoirs.

類似化合物との比較

Tetraoctadecylammonium Bromide: Similar structure but with longer alkyl chains (eighteen carbon atoms).

Tetraheptylammonium Bromide: Similar structure but with shorter alkyl chains (seven carbon atoms).

Tetrakis(decyl)ammonium Bromide: Similar structure but with ten carbon atoms in each alkyl chain.

Uniqueness: Tetradodecylammonium bromide is unique due to its balance between hydrophobic and hydrophilic properties, making it an effective surfactant and phase-transfer catalyst. Its twelve-carbon alkyl chains provide optimal solubility and micelle formation, which are crucial for its applications in various fields .

特性

IUPAC Name |

tetradodecylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H100N.BrH/c1-5-9-13-17-21-25-29-33-37-41-45-49(46-42-38-34-30-26-22-18-14-10-6-2,47-43-39-35-31-27-23-19-15-11-7-3)48-44-40-36-32-28-24-20-16-12-8-4;/h5-48H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMEFTBPJZGVAPK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+](CCCCCCCCCCCC)(CCCCCCCCCCCC)CCCCCCCCCCCC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H100BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40933444 | |

| Record name | N,N,N-Tridodecyldodecan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40933444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

771.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14866-34-3 | |

| Record name | Tetradodecylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14866-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetradodecylammonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014866343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,N-Tridodecyldodecan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40933444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradodecylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.383 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does Tetradodecylammonium Bromide (TDAB) interact with perovskite materials in solar cell applications?

A1: TDAB acts as a post-surface modifier for perovskite films used in solar cells. It binds to the perovskite through hydrogen bonding, as confirmed by X-ray Photoelectron Spectroscopy (XPS) and Fourier Transform Infrared Spectroscopy (FTIR) analyses. [] This interaction leads to the formation of a (TDDA)2PbI1.66Br2.34 capping layer on the perovskite surface, effectively passivating defects. []

Q2: What is the impact of TDAB modification on the performance of perovskite solar cells?

A2: TDAB modification significantly enhances the power conversion efficiency (PCE) of perovskite solar cells. This improvement stems from the suppression of both electron and hole defects within the perovskite film, facilitating more efficient charge transport. [] For instance, a study reported a champion PCE of 21.33% for a TDAB-modified device. []

Q3: Beyond efficiency, how does TDAB treatment impact the stability of perovskite solar cells?

A3: The bulky cation of TDAB forms a hydrophobic capping layer on the perovskite surface, evidenced by a water contact angle of 93.39°. [] This hydrophobic layer acts as a barrier against moisture, a known degradation factor for perovskite materials. As a result, TDAB-modified PSCs exhibit remarkable stability, retaining their performance even after 30 days in humid air conditions (RH ≈ 40%). []

Q4: What is the role of TDAB in dispersing graphene sheets?

A4: TDAB, alongside other quaternary ammonium salts, can facilitate the dispersion of graphene oxide (GO) and reduced graphene oxide (RGO) in organic solvents like chloroform. [] This process relies on ionic interactions. The negatively charged carboxylic groups (COO-) on the GO or RGO surface interact with the positively charged ammonium group (NR4+) of TDAB. []

Q5: Does the alkyl chain length in quaternary ammonium salts influence their effectiveness in dispersing graphene sheets?

A5: Yes, the length of the alkyl chain significantly affects the effectiveness of quaternary ammonium salts in dispersing graphene. Studies comparing tetradecyltrimethylammonium bromide (TTAB), didodecyldimethylammonium bromide (DDAB), and TDAB (with 1, 2, and 4 alkyl chains, respectively) found DDAB to be the most effective. [] The longer chains in TDAB likely hinder efficient ionic interaction with GO or RGO due to steric effects. []

Q6: How is TDAB used in the development of taste sensors?

A6: TDAB serves as a lipid component in artificial lipid membranes for taste sensing applications. [] These membranes, often composed of TDAB, a plasticizer like dioctylphenyl phosphonate (DOPP), and a supporting polymer like polyvinyl chloride (PVC), act as the recognition element in the sensor. [] They transform chemical information from taste substances into measurable electrical potential changes. []

Q7: Can you provide details about the molecular formula, weight, and any relevant spectroscopic data for TDAB?

A7: The molecular formula for TDAB is C40H84BrN. It has a molecular weight of 667.01 g/mol. While the provided research doesn't include detailed spectroscopic data for TDAB, techniques like Fourier Transform Infrared Spectroscopy (FTIR) [] and X-ray Photoelectron Spectroscopy (XPS) [] have been used to characterize its interactions with other materials.

Q8: Are there any studies investigating the use of TDAB in ion-selective electrodes?

A8: Yes, research indicates that TDAB can be incorporated into ion-selective electrodes (ISEs). It has shown promise as an anion exchanger in nitrate ion-selective electrodes. [, ] In these applications, TDAB, along with a plasticizer like 2-nitrophenyl octyl ether, is incorporated into a PVC matrix to form the sensing membrane. []

Q9: Has TDAB been used in the synthesis of gold nanomaterials?

A9: Yes, TDAB plays a crucial role in the electrochemical synthesis of gold nanostructures. It acts as a stabilizer and micelle template, influencing the size and shape of the resulting nanoparticles. [, , , ] By adjusting the concentration of TDAB and other synthesis parameters, researchers have successfully fabricated gold nanocubes [] and gold nanodendrites. []

Q10: How does the concentration of TDAB affect the size of gold nanoparticles synthesized electrochemically?

A10: Research indicates an inverse relationship between TDAB concentration and the size of gold nanoparticles produced electrochemically. As the amount of TTAB surfactant increases, the size of the gold nanoparticles tends to decrease. []

Q11: What types of analytical techniques are used to characterize TDAB and its effects in various applications?

A11: Numerous analytical techniques have been employed to study TDAB, including:

- Surface characterization: X-ray photoelectron spectroscopy (XPS) [, ], Fourier transform infrared spectroscopy (FTIR) [, ], contact angle measurements [], surface zeta potential measurements [], gas cluster ion beam time-of-flight secondary ion mass spectrometry (GCIB-TOF-SIMS). []

- Material characterization: X-ray diffraction (XRD) [, , ], two-dimensional grazing incidence wide-angle X-ray scattering (2D GIWAXS) [], electron diffraction (ED) analysis [], transmission electron microscopy (TEM) [, ], ultraviolet-visible spectrometry (UV-Vis) [, , , , ].

- Electrochemical characterization: Cyclic voltammetry (CV) [], open circuit potential (OCP) measurements [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-Chloro-4-nitrophenyl)azo]-3-methyl-1-phenyl-2-pyrazolin-5-one](/img/structure/B80256.png)